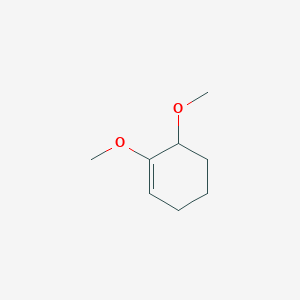

1,6-Dimethoxycyclohex-1-ene

Description

Contextualization within Cyclohexene (B86901) and Enol Ether Chemistry

1,6-Dimethoxycyclohex-1-ene is a bifunctional molecule that incorporates two key structural motifs: a cyclohexene ring and an enol ether. The cyclohexene framework is a ubiquitous structural element in a vast array of natural products and synthetic molecules, providing a versatile scaffold for the construction of complex three-dimensional structures. The stereochemical and conformational properties of the cyclohexene ring are well-established, offering predictable control over the spatial arrangement of substituents.

The enol ether functionality, characterized by an alkoxy group attached to a carbon-carbon double bond, is an electron-rich olefin. This electronic nature imparts distinct reactivity to the double bond, making it susceptible to attack by electrophiles. rsc.org Enol ethers are valuable intermediates in organic synthesis, serving as precursors to ketones and aldehydes, and participating in a variety of carbon-carbon bond-forming reactions. The presence of two methoxy (B1213986) groups in this compound, one directly on the double bond and one on an adjacent allylic carbon, suggests a unique interplay of electronic and steric effects that can influence its chemical behavior.

Theoretical Significance of Dimethoxycyclohexene Architectures

The specific placement of the two methoxy groups in this compound presents several points of theoretical interest. The methoxy group at the C1 position, being part of the enol ether, donates electron density into the double bond through resonance, enhancing its nucleophilicity. The second methoxy group at the C6 position, an allylic ether, can exert stereoelectronic effects on adjacent centers and influence the conformational preference of the cyclohexene ring.

Theoretical studies on related dimethoxycyclohexane systems have highlighted the significant impact of methoxy groups on molecular conformation and reactivity. For instance, computational studies on 1,2-dimethoxycyclohexane (B12323671) have explored the conformational preferences (diaxial vs. diequatorial) of the methoxy groups, which are influenced by a combination of steric and electronic factors, including the gauche effect. While direct theoretical calculations on this compound are not widely reported, it is reasonable to infer that the interplay between the sp2-hybridized C1 and the sp3-hybridized C6 centers, both bearing methoxy groups, would lead to unique conformational and reactive properties. The study of such systems contributes to a deeper understanding of stereoelectronic effects and their role in dictating chemical outcomes.

Overview of Academic Research Areas Pertaining to this compound

While direct academic research focusing exclusively on this compound is limited, several related areas of investigation provide a framework for understanding its potential applications. Research on the synthesis and reactivity of substituted cyclohexenes is a mature field, with numerous methods developed for their construction and functionalization. chemicalpapers.comsemanticscholar.orgtandfonline.com For example, the synthesis of 1,6-disubstituted cyclohexene derivatives has been explored in the context of preparing key intermediates for various target molecules. chemicalpapers.com

Furthermore, the chemistry of enol ethers is a cornerstone of modern synthetic organic chemistry. rsc.orguni-saarland.de Studies on the reactions of cyclic enol ethers, such as 1-methoxycyclohex-1-ene, with various electrophiles and in cycloaddition reactions, provide valuable insights into the expected reactivity of the enol ether moiety in this compound. uni-saarland.de Research into the preparation of dimethoxy-substituted cyclic compounds, often as precursors to natural products or other complex molecules, also provides a relevant context.

Scope and Research Objectives for Investigating this compound

The investigation of this compound presents several clear research objectives. A primary goal would be the development of efficient and stereoselective synthetic routes to this compound. Given the lack of established procedures, exploring various synthetic strategies, potentially starting from readily available cyclohexanone (B45756) or cyclohexene derivatives, would be a valuable endeavor.

A second objective would be to thoroughly characterize the compound using modern spectroscopic techniques, including 1H and 13C NMR, IR, and mass spectrometry. This data, when compared to related structures like 1,6-dimethylcyclohex-1-ene, would provide a solid foundation for understanding its structural and electronic properties. nih.govmolport.com

Finally, a systematic investigation of the reactivity of this compound would be crucial. This would involve exploring its behavior in key reactions such as electrophilic additions, cycloadditions, and reactions involving the allylic methoxy group. Understanding how the two methoxy groups cooperatively or competitively influence the outcome of these reactions would be a significant contribution to the field.

| Property | This compound (Predicted) | 1,6-Dimethylcyclohex-1-ene (Reference) nih.govmolport.com | 1-Methoxycyclohex-1-ene (Reference) |

| Molecular Formula | C8H14O2 | C8H14 | C7H12O |

| Molecular Weight | 142.19 g/mol | 110.20 g/mol | 112.17 g/mol |

| Key Functional Groups | Enol ether, Allylic ether | Alkene, Alkyl | Enol ether |

| Expected 13C NMR (C=C) | ~100-110 ppm (C-OMe), ~140-150 ppm (C) | ~120-135 ppm | ~101 ppm (C-OMe), ~145 ppm (C) |

| Expected Reactivity | Electrophilic addition, Diels-Alder, Hydrolysis | Electrophilic addition, Hydrogenation | Electrophilic addition, Hydrolysis |

Table 1: Comparative Properties of this compound and Related Compounds

| Research Objective | Methodology | Expected Outcome |

| Synthesis | - Birch reduction of a dimethoxybenzene derivative followed by isomerization. - Elimination reaction from a suitable di- or trimethoxycyclohexane precursor. researchgate.net | An efficient and reproducible protocol for the synthesis of this compound. |

| Characterization | - 1D and 2D NMR spectroscopy (1H, 13C, COSY, HSQC, HMBC). - Infrared (IR) spectroscopy. - High-resolution mass spectrometry (HRMS). | Unambiguous confirmation of the structure and detailed electronic and conformational information. |

| Reactivity Studies | - Reaction with various electrophiles (e.g., halogens, acids). - Participation in [4+2] cycloaddition reactions (Diels-Alder). - Hydrolysis under acidic conditions. | A comprehensive understanding of the reactivity profile and the influence of the two methoxy groups. |

Table 2: Proposed Research Plan for the Investigation of this compound

Structure

2D Structure

3D Structure

Properties

CAS No. |

61860-71-7 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1,6-dimethoxycyclohexene |

InChI |

InChI=1S/C8H14O2/c1-9-7-5-3-4-6-8(7)10-2/h5,8H,3-4,6H2,1-2H3 |

InChI Key |

ROYPENREPGTGPB-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCC=C1OC |

Origin of Product |

United States |

Mechanistic Studies of Reactions Involving 1,6 Dimethoxycyclohex 1 Ene

Unimolecular and Multimolecular Reaction Pathways

Gas-Phase Elimination Kinetics and Rate Law Determination

While direct kinetic studies on 1,6-dimethoxycyclohex-1-ene are not extensively documented in the provided search results, valuable insights can be drawn from analogous systems. For instance, the gas-phase elimination of 1,1-dimethoxycyclohexane (B1328912), a related saturated cyclic acetal, yields 1-methoxy-1-cyclohexene and methanol (B129727). researchgate.netresearchgate.netresearchgate.net This reaction is found to be a homogeneous, unimolecular process that adheres to a first-order rate law. researchgate.netresearchgate.net The kinetics were determined in a static system at temperatures ranging from 310–360 °C and pressures of 25–85 Torr. researchgate.netresearchgate.net To prevent interference from free-radical chain reactions, the reaction vessels were deactivated with allyl bromide and the experiments were conducted in the presence of a free radical inhibitor, cyclohexene (B86901). researchgate.netresearchgate.net

Theoretical calculations using Density Functional Theory (DFT) suggest a concerted, polar four-membered cyclic transition state for the elimination of methanol from 1,1-dimethoxycyclohexane. researchgate.netresearchgate.net This transition state is characterized by a significantly elongated C-O bond and a less stretched Cβ-H bond, indicating a moderately asynchronous process with some charge separation. researchgate.netresearchgate.net It is plausible that this compound could undergo a similar unimolecular elimination of methanol under thermal conditions to form a methoxycyclohexadiene, though specific experimental data for this substrate is needed for confirmation.

Experimental Determination of Activation Parameters

The activation parameters, including activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), are crucial for understanding the energy profile of a reaction. libretexts.org These parameters are typically determined experimentally by measuring the reaction rate constant (k) at various temperatures and constructing an Arrhenius plot (a plot of ln k versus 1/T). libretexts.org

For the gas-phase elimination of 1,1-dimethoxycyclohexane, the temperature dependence of the rate coefficients is described by the Arrhenius equation: log k(s⁻¹) = (13.82 ± 0.07) – (193.9 ± 1.0 kJ mol⁻¹)/(2.303RT). researchgate.net The activation energy for this reaction is positive, indicating that energy is required for the activation process and the reaction is not spontaneous. nih.govuhasselt.be The Arrhenius A-factor, which is related to the entropy of activation, can provide insights into the structure of the transition state. For unimolecular reactions proceeding through a cyclic transition state, the A-factors are often compatible with a "looser" structure than the corresponding ring prototype. researchgate.net

| Reaction | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Gibbs Free Energy of Activation (ΔG‡) | Entropy of Activation (ΔS‡) |

| Gas-Phase Elimination of 1,1-dimethoxycyclohexane | 193.9 ± 1.0 kJ/mol | Positive | Positive | - |

Pericyclic and Ene-Type Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.eduprgc.ac.instereoelectronics.org They are classified into several types, including cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and ene reactions. msu.eduprgc.ac.in

Investigation of Intramolecular Alder-Ene Processes

The Alder-ene reaction involves the addition of a compound with a multiple bond (enophile) to an alkene possessing an allylic hydrogen (ene), resulting in the formation of a new C-C bond, migration of the double bond, and a 1,5-hydrogen shift. nih.govwikipedia.orgorganic-chemistry.org Intramolecular versions of this reaction are powerful tools for constructing complex cyclic systems. wikipedia.org

While there is no direct mention of intramolecular Alder-Ene reactions specifically involving this compound in the provided search results, the principles of these reactions in similar 1,6-diene systems offer a framework for predicting its potential reactivity. nih.govsemanticscholar.org The stereochemical outcome of intramolecular Alder-ene reactions is influenced by factors such as the substitution pattern and the presence of activating groups. nih.govsemanticscholar.org

Diastereoselectivity and Stereochemical Control in Cyclization

Diastereoselectivity in intramolecular Alder-ene reactions of 1,6-dienes is a subject of detailed computational study. nih.govsemanticscholar.orgnih.gov Generally, unactivated 1,6-dienes tend to favor the formation of cis-five-membered rings through a pseudo-boat transition state. nih.govsemanticscholar.org This preference is attributed to lower strain energy and favorable orbital interactions in an early transition state. nih.govsemanticscholar.org

Conversely, the presence of activating groups on the enophile can lead to a preference for the trans-product via a pseudo-chair transition state. nih.govsemanticscholar.org This switch in selectivity is due to increased asynchronicity in the transition state, which enhances stabilizing orbital and electrostatic interactions, thereby lowering the activation barrier for the trans pathway. nih.govsemanticscholar.org The ability to control diastereoselectivity is crucial in organic synthesis for creating specific stereoisomers. uoregon.edu In some cases, the use of chelating auxiliaries can achieve complete diastereocontrol in cyclization reactions. chemrxiv.org

| Reactant Type | Predominant Product Stereochemistry | Transition State | Key Influencing Factors |

| Unactivated 1,6-dienes | cis | Pseudo-boat | Lower strain energy, favorable orbital interactions |

| Activated 1,6-dienes | trans | Pseudo-chair | Increased asynchronicity, enhanced orbital and electrostatic interactions |

Table 2: Diastereoselectivity in Intramolecular Alder-Ene Reactions of 1,6-Dienes. nih.govsemanticscholar.org

Additions to the Cyclohexene Double Bond

The double bond in the cyclohexene ring of this compound is a site of potential reactivity. Addition reactions across this double bond can lead to the formation of saturated cyclohexane (B81311) derivatives.

In a related system, 1-methoxycyclohex-1-ene, acyloxylation with dimethyl peroxydicarbonate (DPDC) results in addition to the double bond. uni-saarland.de Similarly, a second reaction of the initial acyloxylation product with tert-butyl peroxybenzoate also leads to addition across the double bond. uni-saarland.de These reactions highlight the susceptibility of the enol ether double bond to electrophilic attack.

Furthermore, the addition of electrophiles like HBr to conjugated dienes can proceed via 1,2- or 1,4-addition pathways, often under kinetic or thermodynamic control. masterorganicchemistry.com While this compound is not a conjugated diene in its ground state, the potential formation of a conjugated methoxycyclohexadiene intermediate via methanol elimination could open up pathways for such addition reactions. The regioselectivity of these additions would be influenced by the electronic effects of the methoxy (B1213986) groups.

Electrophilic Addition Mechanisms

The electrophilic addition to alkenes is a fundamental reaction in organic chemistry where the pi (π) bond of the alkene acts as a nucleophile, attacking an electrophile. libretexts.orgsavemyexams.com This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate, which is then attacked by a nucleophile to yield the final product. libretexts.org The regioselectivity of this addition to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. savemyexams.com

In the context of this compound, the electron-donating nature of the two methoxy groups significantly influences the reactivity and regioselectivity of electrophilic additions. The enol ether moiety makes the double bond particularly electron-rich and thus highly susceptible to attack by electrophiles.

Detailed research findings on the electrophilic addition to this compound itself are not extensively reported in the provided search results. However, the general principles of electrophilic addition to similar electron-rich cyclic alkenes and enol ethers provide a strong basis for understanding its reactivity. For instance, the reaction of 1,6-dimethylcyclohexene (B167754) with HBr proceeds via an electrophilic addition mechanism to yield two products, illustrating the formation of different carbocation intermediates. askfilo.com

The mechanism for the electrophilic addition of a generic electrophile (E+) to this compound can be postulated as follows:

Attack of the π-bond: The electron-rich double bond of this compound attacks the electrophile (E+). This can lead to the formation of two possible carbocation intermediates due to the unsymmetrical nature of the substitution around the double bond.

Formation of the carbocation: The stability of the resulting carbocation is a key factor in determining the major product. The positive charge will preferentially reside on the carbon atom that is better able to be stabilized by the adjacent substituents. The methoxy group at C1 can stabilize an adjacent carbocation at C2 through resonance, while the methoxy group at C6 can offer some inductive stabilization.

Nucleophilic attack: A nucleophile (Nu-) present in the reaction mixture then attacks the carbocation, leading to the final addition product.

The interplay of steric and electronic effects of the two methoxy groups would be crucial in determining the precise regiochemical outcome.

Nucleophilic Addition Pathways

Nucleophilic addition reactions typically involve the attack of a nucleophile on an electrophilic center, such as the carbon atom of a carbonyl group or a polarized double bond. wikipedia.orgopenstax.org In the case of this compound, direct nucleophilic attack on the double bond is generally unfavorable as the double bond itself is electron-rich. However, nucleophilic addition can occur under specific conditions, often involving the prior activation of the molecule or as part of a conjugate addition to a related system. libretexts.org

While direct nucleophilic addition to this compound is not a common pathway, related structures can undergo such reactions. For example, α,β-unsaturated carbonyl compounds, which have a double bond conjugated to a carbonyl group, are susceptible to nucleophilic conjugate addition (1,4-addition). libretexts.org Although this compound is not an α,β-unsaturated carbonyl compound, its derivatives can be. For instance, the corresponding cyclohexenone derivatives would readily undergo nucleophilic addition.

Research on (1-arylcyclohexadienyl)iron intermediates, which can be derived from substituted cyclohexadienes, shows that nucleophilic addition is a key step in the synthesis of complex molecules like the alkaloid mesembrine. researchgate.net The regioselectivity of the nucleophilic attack is influenced by the substituents on the ring system. researchgate.net

A plausible scenario for a reaction involving a nucleophilic addition pathway with a derivative of this compound could involve its transformation into an electrophilic species. For example, oxidation could convert it into a cyclohexenone derivative, which would then be susceptible to nucleophilic attack.

Catalytic Reaction Mechanisms

Mechanistic Characterization of Organocatalyzed Transformations

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. kyoto-u.ac.jp These catalysts can activate substrates through various non-covalent interactions, such as hydrogen bonding, or by forming covalent intermediates. kyoto-u.ac.jp In the context of molecules similar to this compound, such as cyclohexadienones, organocatalysis has been employed to achieve asymmetric transformations. acs.org

For instance, the kinetic resolution of para-quinols (which are related to cyclohexadienones) can be achieved through organocatalytic thiol-Michael addition reactions. acs.org The mechanism of such reactions often involves the activation of the substrate by the organocatalyst. A bifunctional catalyst, containing both a Brønsted acid and a Lewis base moiety, can activate both the nucleophile (thiol) and the electrophile (cyclohexadienone) simultaneously. acs.org

A proposed general mechanism for an organocatalyzed reaction involving a derivative of this compound, such as a cyclohexenone, could proceed as follows:

Catalyst-Substrate Interaction: The organocatalyst forms a complex with the cyclohexenone derivative, often through hydrogen bonding, which increases the electrophilicity of the β-carbon.

Nucleophile Activation: Simultaneously, the catalyst might activate the nucleophile, for example, by deprotonating it or by increasing its nucleophilicity through hydrogen bonding.

Nucleophilic Attack: The activated nucleophile attacks the activated substrate, leading to the formation of a new carbon-nucleophile bond.

Product Release and Catalyst Regeneration: The product dissociates from the catalyst, regenerating the active catalytic species for the next cycle.

The stereochemical outcome of these reactions is controlled by the chiral environment provided by the organocatalyst.

Elucidation of Ligand-Metal Cooperativity in Catalytic Cycles

Metal-ligand cooperativity (MLC) describes a mode of catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a reaction. wikipedia.org This is distinct from cases where the ligand is merely a spectator, only influencing the steric and electronic properties of the metal. wikipedia.org MLC can manifest in several ways, including the ligand acting as a Lewis acid or base, participating in aromatization/dearomatization, or being redox non-innocent. wikipedia.org

While specific studies on ligand-metal cooperativity directly involving this compound were not found in the search results, the principles of MLC are broadly applicable to reactions of unsaturated organic molecules. The concept of metal-ligand cooperativity is crucial in various catalytic transformations, including hydrogenation, dehydrogenation, and C-H bond activation. osti.govnih.gov

A hypothetical catalytic cycle involving a complex of a transition metal with a cooperative ligand and a substrate like this compound could be envisioned for a reaction such as hydrogenation:

Substrate Coordination: The alkene (this compound) coordinates to the metal center.

Ligand Participation: A basic site on the ligand assists in the heterolytic cleavage of a dihydrogen molecule, with the proton binding to the ligand and the hydride to the metal.

Migratory Insertion: The hydride on the metal center migrates to one of the carbons of the coordinated double bond.

Proton Transfer: The proton held by the ligand is then transferred to the other carbon of the original double bond, completing the hydrogenation.

Product Dissociation: The saturated product, 1,6-dimethoxycyclohexane, dissociates from the catalyst, regenerating it for the next cycle.

This cooperative pathway avoids the need for oxidative addition of dihydrogen to the metal center, which can be a high-energy process, thus allowing for catalysis under milder conditions. The electronic properties of the methoxy groups in this compound would influence its coordination to the metal and its reactivity in the subsequent steps.

Reactivity and Transformation Pathways of 1,6 Dimethoxycyclohex 1 Ene

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. The electron-rich nature of the double bond in 1,6-dimethoxycyclohex-1-ene makes it a suitable component for several types of cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.org In this context, this compound would not act as the typical diene, but its double bond could function as a dienophile. However, as an electron-rich alkene, it is expected to be a poor dienophile in normal-electron-demand Diels-Alder reactions, which are facilitated by electron-withdrawing groups on the dienophile. vanderbilt.eduorganic-chemistry.org

Conversely, this compound is an excellent candidate for inverse-electron-demand Diels-Alder reactions. In this type of reaction, an electron-rich alkene (the dienophile) reacts with an electron-poor diene. organic-chemistry.org The methoxy (B1213986) groups on the cyclohexene (B86901) ring are electron-donating, significantly increasing the energy of the Highest Occupied Molecular Orbital (HOMO) of the double bond, thus facilitating a rapid reaction with dienes possessing low-lying Lowest Unoccupied Molecular Orbitals (LUMOs).

Examples of suitable electron-poor dienes for reaction with this compound would include those substituted with electron-withdrawing groups such as nitro, cyano, ester, or sulfonyl groups. The reaction would yield a bicyclic ether product, which could serve as a versatile intermediate for further synthesis.

Table 1: Potential Inverse-Electron-Demand Diels-Alder Reactions

| Diene | Dienophile | Expected Product Core Structure |

|---|---|---|

| 1,2,4,5-Tetrazine | This compound | Dihydropyridazine bicyclic adduct |

| 2,5-Bis(methoxycarbonyl)-3,4-diphenylcyclopentadienone | This compound | Bicyclo[2.2.2]octene derivative |

Beyond the Diels-Alder reaction, the enol ether double bond is also a potential participant in other modes of cycloaddition.

[2+2] Cycloadditions: These reactions typically occur under photochemical conditions or with specific reagents like ketenes to form four-membered rings. libretexts.org The thermal [2+2] cycloaddition of two simple alkenes is generally forbidden by orbital symmetry rules. However, the reaction of an electron-rich alkene like this compound with a ketene (B1206846) is thermally allowed and proceeds through a concerted, but asynchronous, mechanism. pku.edu.cn This would result in the formation of a bicyclo[4.2.0]octane skeleton containing a cyclobutanone (B123998) ring fused to the cyclohexane (B81311) core. Photochemical [2+2] cycloadditions with other alkenes are also mechanistically plausible.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions involve a 1,3-dipole reacting with a dipolarophile (in this case, the alkene) to form a five-membered heterocyclic ring. youtube.com The electron-rich double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. mdpi.com These reactions are highly valuable for the stereocontrolled synthesis of complex heterocyclic systems. For example, reaction with an azide (B81097) would yield a triazoline ring fused to the cyclohexane frame.

Functionalization of the Enol Ether Moiety

The enol ether is a versatile functional group that can be transformed into other functionalities, effectively acting as a masked carbonyl group.

Enol ethers are readily hydrolyzed under acidic conditions to reveal a ketone. The mechanism involves protonation of the double bond to generate a resonance-stabilized oxocarbenium ion, followed by the attack of water and subsequent loss of methanol (B129727) to yield the corresponding ketone. In the case of this compound, hydrolysis would yield 2-methoxycyclohexanone. This transformation is a common deprotection strategy in multi-step synthesis. The reaction is typically carried out using dilute aqueous acid, such as hydrochloric acid or sulfuric acid, often in a co-solvent like tetrahydrofuran (B95107) (THF) or acetone. researchgate.net

Table 2: Products of Enol Ether Deprotection

| Starting Material | Reagents | Product |

|---|

The electron-rich double bond of the enol ether can undergo various oxidation and reduction reactions.

Oxidation: The double bond can be oxidized using various reagents.

Epoxidation: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the double bond to form an epoxide. The resulting oxirane would be highly reactive and could be opened under acidic or basic conditions to yield various 1,2-difunctionalized products.

Dihydroxylation: Reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) can convert the double bond into a diol, yielding 1,2-dihydroxy-1,6-dimethoxycyclohexane.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative workup can cleave the double bond. A reductive workup (e.g., with dimethyl sulfide) would yield a keto-aldehyde, while an oxidative workup (e.g., with hydrogen peroxide) would produce a keto-carboxylic acid.

Reduction:

Hydrogenation: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the double bond to a single bond, yielding 1,2-dimethoxycyclohexane (B12323671).

Ionic Reduction: The double bond can also be reduced under non-catalytic conditions. For instance, treatment with a hydride source like sodium borohydride (B1222165) in the presence of an acid or a Lewis acid could achieve this transformation, though this is less common for simple enol ethers.

Rearrangement Chemistry

While specific rearrangement pathways for this compound are not widely documented, enol ethers can participate in certain types of molecular rearrangements. For instance, acid-catalyzed conditions, similar to those used for hydrolysis, could potentially induce rearrangements via the intermediate oxocarbenium ion. If the cyclohexane ring were part of a more complex, strained polycyclic system, skeletal rearrangements such as Wagner-Meerwein shifts could become more prominent upon protonation of the double bond. Additionally, thermal or photochemical conditions could potentially induce sigmatropic rearrangements if appropriate substituents are present on the ring.

Sigmatropic Rearrangements and Their Stereochemical Implications

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma-bonded atom or group migrates across a π-electron system. wikipedia.org The vinyl ether and diene-like character of this compound and its isomers make it a potential candidate for such transformations, particularly libretexts.orglibretexts.org-sigmatropic rearrangements like the Claisen rearrangement.

A libretexts.orglibretexts.org-sigmatropic rearrangement involves the concerted reorganization of six electrons. libretexts.org For a derivative of this compound to undergo a classic Claisen rearrangement, an allyl group would need to be present on the ether oxygen. However, the core structure itself can be viewed in the context of its isomeric forms, such as 1,6-dimethoxycyclohexa-1,5-diene, which could potentially undergo Cope-type rearrangements under thermal conditions.

The stereochemical outcome of sigmatropic rearrangements is highly predictable based on the Woodward-Hoffmann rules. For a thermal libretexts.orglibretexts.org-sigmatropic rearrangement, the reaction proceeds through a suprafacial-suprafacial pathway, meaning the migrating group remains on the same face of the π-system. libretexts.org This often occurs via a well-ordered, chair-like transition state, which can effectively transmit stereochemical information from the reactant to the product. Any stereocenters present in the starting material can influence the formation of new stereocenters with a high degree of selectivity.

Table 1: Key Features of libretexts.orglibretexts.org-Sigmatropic Rearrangements

| Feature | Description |

| Reaction Type | Pericyclic, Concerted |

| Electrons Involved | 6π |

| Common Examples | Claisen Rearrangement, Cope Rearrangement libretexts.org |

| Thermal Pathway | Suprafacial-suprafacial libretexts.org |

| Transition State | Often a chair-like six-membered ring |

| Stereochemical Control | High, predictable based on transition state geometry |

While direct experimental evidence for sigmatropic rearrangements of this compound is not extensively documented, the electronic and structural properties of the molecule suggest that such transformations are plausible under appropriate conditions, leading to structurally diverse products with defined stereochemistry.

Transannular Rearrangements in Bridged Systems

Transannular rearrangements are intramolecular reactions that occur across a ring, typically in medium-sized or bridged bicyclic systems. rsc.org These reactions often involve the formation of a bond between non-adjacent atoms within the ring structure. For this compound to participate in such a rearrangement, it would first need to be converted into a suitable bridged bicyclic system.

One hypothetical pathway could involve a Diels-Alder reaction, where the cyclohexadiene system (or an isomer) acts as the diene to form a bicyclo[2.2.2]octene derivative. The resulting bridged structure could then be susceptible to transannular reactions, particularly if functional groups are positioned appropriately to facilitate intramolecular bond formation.

For instance, the introduction of an oxygen-containing functional group on the bridging carbon could lead to transannular cyclizations through ether formation. nih.gov The conformation of the bicyclic system is a critical factor in determining the feasibility and outcome of such reactions, as the reacting centers must be able to achieve spatial proximity. rsc.org

Table 2: Factors Influencing Transannular Rearrangements

| Factor | Influence on Reactivity |

| Ring Size | More common in medium (8-11 membered) and bridged rings. |

| Conformation | The geometry of the ring must allow for the approach of reacting atoms. rsc.org |

| Functional Groups | The presence of activating groups can facilitate bond formation. |

| Reaction Conditions | Can be promoted by acid, base, or thermal activation. |

The formation of bridged inside-outside bicyclic ethers through oxidative transannular cyclization has been demonstrated in other systems and represents a potential transformation pathway for derivatives of this compound. nih.gov

Heteroatom Incorporation and Cyclization

The double bond of the vinyl ether in this compound is a prime site for reactions involving the incorporation of heteroatoms, which can be followed by cyclization to form new heterocyclic rings.

Electrophilic addition of reagents containing heteroatoms such as sulfur, selenium, or halogens can initiate a cascade of reactions. For example, the reaction with an electrophilic selenium reagent could lead to the formation of a seleniranium ion intermediate. This intermediate could then be attacked by an internal nucleophile, such as the other methoxy group or a derivative, to form a new heterocyclic ring fused to the cyclohexane frame.

Such cyclization reactions are valuable in synthetic organic chemistry for the construction of complex molecular architectures. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the electrophile, the solvent, and the structure of the substrate.

Table 3: Potential Heteroatom Cyclization Reactions

| Heteroatom Source | Intermediate | Potential Product |

| N-Bromosuccinimide (NBS) in the presence of a nucleophile | Bromonium ion | Bromo-functionalized ether or other heterocycle |

| Phenylselenyl chloride (PhSeCl) | Seleniranium ion | Phenylseleno-substituted heterocyclic compound |

| Iodine (I₂) | Iodonium ion | Iodo-functionalized fused or bridged ether |

These reactions highlight the versatility of the this compound scaffold as a precursor for the synthesis of various heterocyclic compounds. The presence of two methoxy groups offers multiple possibilities for intramolecular nucleophilic attack, potentially leading to a range of different cyclized products.

Advanced Spectroscopic and Structural Elucidation of 1,6 Dimethoxycyclohex 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 1,6-Dimethoxycyclohex-1-ene is anticipated to exhibit distinct signals corresponding to the different types of protons present in the molecule. The vinylic proton (at C2) is expected to resonate in the downfield region, characteristic of protons attached to a double bond. The protons of the two methoxy (B1213986) groups will likely appear as sharp singlets, with the methoxy group at the sp²-hybridized C1 atom resonating at a slightly different chemical shift compared to the one at the sp³-hybridized C6 atom. The aliphatic protons on the cyclohexene (B86901) ring (at C3, C4, and C5) would produce complex multiplets in the upfield region due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in a unique electronic environment. The two olefinic carbons (C1 and C2) are expected to appear in the downfield region typical for sp²-hybridized carbons. The carbon atoms of the methoxy groups will resonate in the mid-field region, while the sp³-hybridized carbons of the cyclohexene ring will be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~150-160 |

| C2 | ~4.5-5.0 | ~90-100 |

| C3 | ~1.9-2.1 | ~25-35 |

| C4 | ~1.5-1.7 | ~20-30 |

| C5 | ~1.9-2.1 | ~25-35 |

| C6 | ~3.5-3.8 | ~75-85 |

| 1-OCH₃ | ~3.5-3.7 | ~55-60 |

| 6-OCH₃ | ~3.3-3.5 | ~55-60 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other. For instance, the vinylic proton at C2 would show a correlation with the allylic protons at C3. The protons on the aliphatic part of the ring (C3, C4, C5, and the proton at C6) would exhibit a network of cross-peaks, allowing for the tracing of the proton-proton connectivity within the ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the attachment of the vinylic proton to C2 and the methoxy protons to their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It would be instrumental in determining the stereochemistry of the molecule, particularly the relative orientation of the methoxy group at C6 with respect to the other substituents on the ring.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A prominent feature would be the C=C stretching vibration of the enol ether, typically observed in the range of 1650-1680 cm⁻¹. The C-O stretching vibrations of the two methoxy groups would likely appear as strong bands in the region of 1050-1250 cm⁻¹. The spectrum would also display C-H stretching vibrations for the sp² and sp³ hybridized C-H bonds just below and above 3000 cm⁻¹, respectively.

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C=C Stretch (Enol Ether) | 1650 - 1680 | Medium |

| C-O Stretch (Methoxy) | 1050 - 1250 | Strong |

| =C-H Stretch | 3020 - 3080 | Medium |

| C-H Stretch (Aliphatic & Methoxy) | 2850 - 2960 | Strong |

| CH₂ Bending | 1450 - 1470 | Medium |

Raman spectroscopy provides complementary vibrational information to FTIR. The C=C stretching vibration of the enol ether is expected to be a strong and characteristic band in the Raman spectrum. The symmetric stretching and bending vibrations of the C-O-C linkages of the methoxy groups would also be Raman active. The various C-C stretching and CH₂ bending modes of the cyclohexene ring will contribute to the fingerprint region of the spectrum.

Electronic Spectroscopy and Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The chromophore in this compound is the C=C double bond of the enol ether system. The oxygen atom of the methoxy group at C1 is directly attached to the double bond, which can lead to a π → π* transition. The presence of the electron-donating methoxy group is expected to cause a bathochromic (red) shift of the absorption maximum compared to a simple, unsubstituted cyclohexene. The absorption maximum is anticipated to be in the ultraviolet region, likely below 250 nm. The intensity of this absorption, given by the molar absorptivity (ε), would provide further information about the nature of the electronic transition.

Ultraviolet-Visible (UV-Vis) Absorption Studies

To investigate the electronic transitions of this compound, UV-Vis absorption spectroscopy would be employed. A solution of the compound in a suitable transparent solvent, such as ethanol or cyclohexane (B81311), would be prepared and its absorbance measured across the ultraviolet and visible regions of the electromagnetic spectrum.

The resulting spectrum would be expected to show an absorption maximum (λmax) corresponding to the π → π* electronic transition of the carbon-carbon double bond within the cyclohexene ring. The presence of the two methoxy groups, which act as auxochromes, would be anticipated to cause a bathochromic (red) shift in the λmax compared to unsubstituted cyclohexene. This is due to the electron-donating nature of the oxygen lone pairs, which extend the conjugation of the π-system. The molar absorptivity (ε), a measure of the probability of the electronic transition, would also be determined from the Beer-Lambert law.

A hypothetical data table for such an experiment would resemble the following:

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol | Data not available | Data not available |

| Cyclohexane | Data not available | Data not available |

Without experimental data, the precise values for λmax and ε for this compound remain undetermined.

Luminescence and Fluorescence Properties

The luminescence and fluorescence properties of this compound are not documented. To determine if the compound exhibits these properties, it would be excited with light at its absorption maximum, and any emitted light would be detected. If fluorescent, the compound would emit light at a longer wavelength than it absorbs.

Key parameters that would be investigated include the fluorescence emission spectrum, the quantum yield (Φf), which quantifies the efficiency of the fluorescence process, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state before returning to the ground state. The relevance of these properties would be tied to the electronic structure of the molecule and the potential for radiative decay pathways from its excited state.

A representative data table for fluorescence properties would be structured as follows:

| Excitation Wavelength (nm) | Emission Maximum (nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |

| Data not available | Data not available | Data not available | Data not available |

Currently, there is no information to suggest whether this compound is luminescent or fluorescent.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. This technique would require the growth of a suitable single crystal of this compound. The crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

This analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule, confirming the cyclohexene ring conformation and the geometry of the methoxy substituents.

A summary of crystallographic data would typically be presented in a table like this:

| Parameter | Value |

| Chemical Formula | C₈H₁₄O₂ |

| Formula Weight | 142.19 |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

As no crystal structure for this compound has been reported, these parameters are unknown.

Crystallographic Conformation and Intermolecular Interactions

The data from single-crystal X-ray diffraction would also reveal the preferred conformation of the this compound molecule in the solid state. The cyclohexene ring is known to adopt a half-chair conformation, and the analysis would show the specific puckering of the ring and the orientation of the methoxy groups (axial or equatorial).

Furthermore, the crystal packing would be elucidated, showing how individual molecules of this compound arrange themselves in the crystal lattice. This would allow for the identification and characterization of any significant intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, which govern the stability of the crystal structure.

Computational Chemistry and Theoretical Investigations of 1,6 Dimethoxycyclohex 1 Ene

Conformational Analysis and Energetics

The flexibility of the six-membered ring in cyclohexene (B86901) derivatives leads to the existence of multiple conformations with different energies.

Substituted cyclohexanes, and by extension cyclohexenes, exist in various conformations, with the chair and boat forms being the most recognized. vu.nl For cyclohexene itself, the most stable conformation is the half-chair. The presence of substituents, such as the methoxy (B1213986) groups in 1,6-dimethoxycyclohex-1-ene, would lead to different stable conformers depending on whether the substituents are in axial or equatorial-like positions. libretexts.orglibretexts.org

The relative stability of these conformers is determined by steric interactions, such as 1,3-diaxial strain. openochem.org Generally, conformers with bulky substituents in equatorial positions are more stable. libretexts.org Computational methods can be used to perform a potential energy surface (PES) scan to identify the minimum energy conformers and the transition states that connect them. researchgate.net For example, in methylcyclohexane, the conformer with the methyl group in the equatorial position is more stable by about 7.6 kJ/mol compared to the axial conformer due to the avoidance of 1,3-diaxial interactions. libretexts.org

Table 2: Calculated Conformational Energy Differences for Monosubstituted Cyclohexanes

| Substituent | Axial-Equatorial Energy Difference (kJ/mol) |

| -CH₃ | 7.6 |

| -Cl | 1.0 |

| -C(CH₃)₃ | 21.0 |

Data adapted from studies on monosubstituted cyclohexanes. libretexts.orgopenstax.org

The interconversion between different conformers, such as the flipping of the cyclohexene ring, is not instantaneous and requires overcoming an energy barrier known as the ring inversion barrier. nih.gov This barrier can be determined computationally by locating the transition state for the inversion process. For cyclohexene, the ring inversion barrier is reported to be in the range of 5.2–6.6 kcal/mol based on quantum chemical methods. stackexchange.com This is lower than that of cyclohexane (B81311) (around 10 kcal/mol). stackexchange.com

The ring inversion process in cyclohexene typically proceeds from a half-chair conformation through a higher-energy twist-boat or boat-like transition state to the other half-chair conformation. stackexchange.com The presence and nature of substituents can significantly affect the height of this barrier. nih.gov For instance, a study on cis- and trans-1,2-disubstituted cyclohexane derivatives showed that steric repulsion between bulky substituents can lower the energy barrier for ring inversion in the trans isomer. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling the pathways of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. wikipedia.org This is particularly useful for understanding the reactivity of substituted cyclohexenes in various organic reactions.

For example, the Diels-Alder reaction, a common reaction involving cyclohexene systems, can be modeled to understand its stereochemical outcomes. A DFT study on the Diels-Alder reaction forming methyl 2-methoxycyclohex-3-ene-1-carboxylate investigated the different possible stereochemical products. dntb.gov.ua

The activation strain model is another computational approach used to analyze reaction barriers. It partitions the activation energy into the strain energy required to deform the reactants into the transition state geometry and the interaction energy between the deformed reactants. This model has been applied to understand the selectivity in intramolecular Alder-ene reactions of 1,6-dienes, which can form cyclohexene derivatives.

By calculating the geometries and energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This provides valuable insights into the reaction mechanism, kinetics, and selectivity. For instance, in the E2 elimination of substituted cyclohexyl halides, the requirement for an anti-periplanar arrangement of the leaving group and a proton dictates the reaction pathway and product distribution, which can be rationalized through computational modeling. libretexts.org

Computational Elucidation of Reaction Mechanisms

The reaction mechanisms involving this compound could be computationally elucidated using quantum chemical methods, such as Density Functional Theory (DFT). This would involve mapping the potential energy surface for a given reaction to identify the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, reaction pathways and activation barriers can be determined, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, the role of the methoxy groups in directing the stereoselectivity of cycloaddition reactions or influencing the regioselectivity of electrophilic additions could be systematically investigated.

Activation Strain Model and Energy Decomposition Analysis for Reactivity Prediction

To gain a deeper understanding of the reactivity of this compound, the Activation Strain Model (ASM), also known as the Distortion/Interaction Model, could be employed. acs.orgacs.orgnih.govresearchgate.net This model deconstructs the activation energy of a reaction into two components: the strain energy and the interaction energy. The strain energy is the energy required to distort the reactants from their equilibrium geometry to the geometry they adopt in the transition state, while the interaction energy accounts for the stabilizing interactions between the distorted reactants.

By analyzing how the strain and interaction energies change along the reaction coordinate, the factors controlling the reaction barrier can be identified. For example, the ASM could be used to understand how the conformational flexibility of the cyclohexene ring and the electronic effects of the methoxy groups influence the strain and interaction profiles of reactions involving this compound.

Further insight can be gained by using Energy Decomposition Analysis (EDA) to break down the interaction energy into physically meaningful components, such as electrostatic interactions, Pauli repulsion, and orbital interactions. rsc.orgnih.govnih.gov This would allow for a detailed understanding of the nature of the bonding and non-bonding interactions that govern the reactivity of this compound.

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting the spectroscopic properties of molecules.

DFT-Based NMR Chemical Shift Prediction

Density Functional Theory can be used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the corresponding chemical shifts can be determined. These theoretical predictions can be a powerful tool for structural elucidation, aiding in the assignment of experimental NMR spectra and potentially distinguishing between different isomers or conformers. The accuracy of these predictions is dependent on the choice of the DFT functional and basis set. researchgate.netresearchgate.netrsc.org

Vibrational Frequency and Electronic Transition Calculations

The vibrational frequencies of this compound can be calculated using computational methods, which provides a theoretical infrared (IR) and Raman spectrum. ustc.edu.cnu-tokyo.ac.jpnih.gov These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. Such analyses can provide valuable information about the molecule's structure and bonding.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the molecule's electronic transitions. illinois.edursc.org This allows for the theoretical prediction of the ultraviolet-visible (UV-Vis) absorption spectrum, providing insights into the electronic structure and photophysical properties of this compound.

Applications of 1,6 Dimethoxycyclohex 1 Ene in Advanced Organic Synthesis

Asymmetric Synthesis and Chiral Building Blocks

Asymmetric synthesis focuses on the selective production of one enantiomer of a chiral molecule. Key strategies often involve the use of chiral substrates, reagents, or catalysts.

Stereoselective Transformations Utilizing 1,6-Dimethoxycyclohex-1-ene as a Substrate

Information regarding stereoselective transformations where this compound serves as the primary substrate is not present in the available scientific literature. In theory, the double bond and the chiral center that could be created at position 6 offer potential for various stereoselective additions or rearrangements. However, no specific examples or methodologies have been reported.

Precursors for Enantiomerically Enriched Compounds

The potential of this compound as a precursor for enantiomerically enriched compounds has not been documented. Conceptually, if this compound could be synthesized in an enantiomerically pure form or subjected to an effective kinetic resolution, it could serve as a chiral building block for more complex molecules. At present, there is no data to support this application.

Construction of Complex Organic Architectures

The synthesis of complex molecules, such as natural products and pharmaceuticals, relies on a toolbox of chemical reactions that can build intricate molecular frameworks.

Cyclization and Annulation Strategies

While cyclization and annulation reactions are fundamental to organic synthesis, there are no specific strategies reported in the literature that employ this compound as a key component. The enol ether functionality could theoretically participate in cycloaddition reactions or be a precursor for other reactive intermediates, but these possibilities have not been experimentally demonstrated or published.

Role in the Total Synthesis of Natural Products and Pharmaceuticals

A review of the literature on the total synthesis of natural products and pharmaceuticals does not reveal any instances where this compound is utilized as a starting material or a key intermediate. The successful synthesis of complex molecules is often meticulously documented, and the absence of this compound in such reports indicates its lack of application in this area to date.

Green Chemistry and Sustainable Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The application of these principles to reactions involving this compound cannot be assessed, as no such reactions have been reported. The potential for its use in sustainable synthesis remains an open and unexplored area of research.

Insufficient Research Data Precludes a Detailed Analysis of this compound in Advanced Organic Synthesis

A thorough review of scientific literature and chemical databases reveals a significant lack of published research specifically detailing the applications of this compound in advanced organic synthesis. Consequently, a comprehensive and scientifically accurate article focusing on its reaction metrics, such as atom economy and E-factor, and the development of environmentally benign synthetic routes, as requested, cannot be generated at this time.

The requested article structure, centered on the "," with specific subsections on "Evaluation of Reaction Metrics (e.g., Atom Economy, E-factor)" and "Development of Environmentally Benign Synthetic Routes," requires detailed experimental data and research findings that are not available in the public domain for this particular compound.

While information exists for structurally related compounds, such as other substituted cyclohexene (B86901) derivatives, extrapolating this data to this compound without direct scientific evidence would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Therefore, until research on this compound is undertaken and published within the scientific community, providing a detailed analysis of its role in advanced, sustainable organic synthesis remains unfeasible.

Future Research Directions for 1,6 Dimethoxycyclohex 1 Ene

Exploration of Unprecedented Reactivity and Selectivity

The unique structural features of 1,6-dimethoxycyclohex-1-ene, namely the electron-rich enol ether moiety within a cyclic system, make it a promising candidate for discovering novel chemical transformations. Enol ethers are known to be versatile intermediates in organic synthesis, acting as nucleophiles in various C-C bond-forming reactions. wikipedia.org Future research should aim to move beyond established reactivity patterns and explore unprecedented transformations.

A key area for exploration is the development of asymmetric reactions. The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Future work could focus on developing catalytic asymmetric reactions using this compound as a prochiral substrate. This could involve, for example, enantioselective protonation, halogenation, or cycloaddition reactions. The identification of suitable chiral catalysts, whether they be metal-based, organocatalysts, or enzymes, will be crucial.

Furthermore, the diene-like character of this compound could be exploited in novel cycloaddition reactions beyond the well-known Diels-Alder reaction. wikipedia.org Exploring reactions with unconventional dienophiles or under non-classical reaction conditions (e.g., photochemical or electrochemical activation) could lead to the synthesis of complex polycyclic architectures that are not readily accessible through other means. The investigation of electrochemically induced Diels-Alder reactions, for instance, has shown promise in controlling the reactivity of enol ether radical cations. rsc.org

The development of novel dicarbofunctionalization reactions of the enol ether double bond is another promising avenue. Recent advances have shown that iron catalysis can enable the selective dicarbofunctionalization of silyl (B83357) enol ethers, expanding their synthetic utility beyond traditional monofunctionalization. rsc.org Applying similar strategies to this compound could provide a direct route to highly substituted cyclohexene (B86901) derivatives.

A summary of potential areas for reactivity exploration is presented in the table below:

| Research Area | Potential Reaction | Desired Outcome |

| Asymmetric Catalysis | Enantioselective protonation, halogenation, cycloaddition | Access to chiral cyclohexene derivatives |

| Novel Cycloadditions | Photochemical or electrochemical [4+2] cycloadditions | Synthesis of complex polycyclic systems |

| Dicarbofunctionalization | Transition-metal catalyzed addition of two carbon fragments | Rapid construction of highly substituted cyclohexanes |

| Radical Chemistry | Controlled radical additions to the double bond | Access to novel functionalization patterns |

Development of Highly Efficient and Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on this compound should prioritize the development of catalytic systems that are not only highly efficient but also environmentally benign and sustainable. This involves the use of earth-abundant metal catalysts, the development of recyclable catalytic systems, and the use of greener reaction media.

The oxidation of cyclohexene and its derivatives is an important industrial process, and there is a continuous drive to develop more sustainable catalytic systems for these transformations. mdpi.comconsensus.app Research in this area could focus on the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. mdpi.com Porous materials such as zeolites, mesoporous silicas, and metal-organic frameworks could be explored as supports for catalytically active species. mdpi.com

Photocatalysis and electrocatalysis offer green alternatives to traditional thermal reactions. The selective photocatalytic oxidation of cyclohexene has been demonstrated, and similar strategies could be applied to this compound to achieve novel transformations under mild conditions. rsc.org The integration of biocatalysis also holds significant promise for the development of sustainable synthetic routes. acs.org Enzymes can operate under mild conditions and often exhibit high levels of selectivity, making them attractive catalysts for the synthesis and modification of complex molecules.

The table below outlines potential sustainable catalytic approaches for this compound:

| Catalytic Approach | Catalyst Type | Potential Advantages |

| Heterogeneous Catalysis | Metal nanoparticles on solid supports | Recyclability, ease of separation |

| Photocatalysis | Semiconductor or molecular photocatalysts | Use of light as a green energy source, mild reaction conditions |

| Electrocatalysis | Electrode materials and molecular mediators | Avoidance of stoichiometric chemical oxidants/reductants |

| Biocatalysis | Isolated enzymes or whole-cell systems | High selectivity, mild reaction conditions, biodegradable |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical synthesis, offering advantages in terms of safety, efficiency, scalability, and reproducibility. researchgate.netacs.org The integration of the synthesis and reactions of this compound with these modern technologies represents a significant future research direction.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.org This can lead to improved yields and selectivities, as well as enhanced safety, particularly for highly exothermic or hazardous reactions. thieme-connect.com The epoxidation of cyclohexene has been successfully demonstrated in a continuous flow process, highlighting the potential for applying this technology to other reactions of cyclohexene derivatives. acs.org

Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions, accelerating the discovery of new reactions and catalytic systems. researchgate.net By integrating automated reactors with online analytical techniques, a large number of experiments can be performed in a short period, generating vast amounts of data that can be used to build predictive models for reaction outcomes. The combination of flow chemistry and automation can enable the on-demand synthesis of this compound and its derivatives, facilitating their use in multi-step synthetic sequences. vapourtec.com

The potential benefits of integrating this compound synthesis with modern platforms are summarized below:

| Technology | Key Features | Potential Benefits for this compound |

| Flow Chemistry | Continuous processing, precise control of reaction parameters | Improved yield and selectivity, enhanced safety, scalability |

| Automated Synthesis | High-throughput screening, automated optimization | Rapid discovery of new reactions and catalysts |

| Integrated Systems | Combination of flow, automation, and in-line analysis | On-demand synthesis, streamlined multi-step synthesis |

Theoretical Insights Driving Experimental Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, predicting the properties of molecules, and guiding the design of new experiments. The application of theoretical methods to the study of this compound can be expected to play a crucial role in unlocking its full potential.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. scispace.com Such studies can help to rationalize its observed reactivity and to predict its behavior in new, unexplored reactions. For example, computational modeling can be used to assess the feasibility of different reaction pathways, to identify the key transition states, and to predict the stereochemical outcome of asymmetric reactions.

Theoretical studies can also be instrumental in the design of new catalysts for the transformations of this compound. By modeling the interaction of the substrate with different catalytic species, it is possible to identify catalysts with improved activity and selectivity. Computational screening of virtual catalyst libraries can accelerate the discovery of new and improved catalytic systems, reducing the need for extensive experimental screening.

The synergy between theoretical predictions and experimental validation will be key to advancing the chemistry of this compound. For example, computational studies on the clustering of a cyclohexene autoxidation product have provided insights into its atmospheric chemistry, demonstrating the power of theoretical chemistry to explain and predict chemical behavior. nih.gov

The following table highlights the potential contributions of theoretical chemistry to the study of this compound:

| Computational Method | Application | Potential Impact |

| Density Functional Theory (DFT) | Reaction mechanism studies, prediction of reactivity and selectivity | Rational design of new reactions, understanding of reaction outcomes |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and solvent effects | Insight into the role of the reaction environment |

| Virtual Screening | In silico screening of catalyst libraries | Accelerated discovery of new and improved catalysts |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions | Design of biocatalytic processes |

Q & A

Basic Research Questions

Q. How can 1,6-Dimethoxycyclohex-1-ene be synthesized with high regioselectivity?

- Methodology : Utilize methoxy groups as directing agents in electrophilic addition or substitution reactions. For example, methoxy groups at positions 1 and 6 can influence the regioselectivity of ring-opening or cyclization reactions. Ensure proper numbering according to IUPAC rules (lowest possible substituent positions) to avoid structural ambiguity .

- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor kinetic vs. thermodynamic control. Monitor intermediates via thin-layer chromatography (TLC) and confirm regioselectivity using NMR to distinguish between methoxy carbon environments.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- IR Spectroscopy : Identify methoxy C-O stretches (~1050–1150 cm) and alkene C-H stretches (~3000–3100 cm).

- NMR : Use NMR to resolve alkene protons (δ 5.0–6.0 ppm) and methoxy singlets (δ 3.2–3.5 ppm). NMR can confirm methoxy carbons (δ 50–60 ppm) and alkene carbons (δ 120–130 ppm).

- Mass Spectrometry : Confirm molecular weight (e.g., [M] at m/z 156 for CHO) and fragmentation patterns (e.g., loss of methoxy groups).

Advanced Research Questions

Q. How can contradictory NMR data in assigning substituent positions on this compound be resolved?

- Methodology : Employ 2D NMR techniques:

- COSY : Identify coupling between alkene protons and adjacent substituents.

- NOESY : Detect spatial proximity between methoxy groups and alkene protons to confirm stereochemistry.

- HSQC/HMBC : Correlate - interactions to map connectivity.

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Methodology :

- Reagent Purity : Use freshly distilled starting materials (e.g., cyclohexene derivatives) to avoid side reactions.

- Catalyst Screening : Test Lewis acids (e.g., BF-OEt) to enhance reaction specificity.

- Byproduct Analysis : Characterize impurities via GC-MS or HPLC and adjust stoichiometry/reactant ratios accordingly.

Q. How does the electronic environment of this compound influence its reactivity in Diels-Alder reactions?

- Methodology :

- Computational Analysis : Perform frontier molecular orbital (FMO) calculations to assess HOMO-LUMO gaps and predict regioselectivity.

- Experimental Validation : React with dienophiles (e.g., maleic anhydride) under varying conditions. Monitor reaction kinetics via UV-Vis spectroscopy or NMR.

Data Analysis & Contradiction Resolution

Q. How to address discrepancies in reported melting points or solubility data for this compound?

- Methodology :

- Reproducibility Testing : Recrystallize the compound using solvents of varying polarity (e.g., hexane vs. ethyl acetate) and measure melting points via differential scanning calorimetry (DSC).

- Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–13) to assess pH-dependent solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.